3,3,3-trifluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]propane-1-sulfonamide
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Overview
Description
3,3,3-trifluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]propane-1-sulfonamide is a fluorinated organic compound It is characterized by the presence of trifluoromethyl groups, a hydroxy group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-trifluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]propane-1-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of the trifluoromethylated intermediate, followed by the introduction of the hydroxy and sulfonamide groups. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of specialized equipment to handle the reactive intermediates and ensure safety during the synthesis.
Chemical Reactions Analysis
Types of Reactions
3,3,3-trifluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the sulfonamide group may produce an amine.
Scientific Research Applications
3,3,3-trifluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]propane-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3,3-trifluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]propane-1-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s binding affinity to certain proteins or enzymes, while the hydroxy and sulfonamide groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins or enzymes, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid
- 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid
- 3,3,3-trifluoro-1-propanol
Uniqueness
3,3,3-trifluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]propane-1-sulfonamide is unique due to the combination of its trifluoromethyl groups, hydroxy group, and sulfonamide group. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced binding affinity to biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3,3,3-trifluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F3NO4S/c17-16(18,19)8-11-25(22,23)20-12-15(21,13-4-2-1-3-5-13)14-6-9-24-10-7-14/h1-5,14,20-21H,6-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVAAPCSGXJWLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CNS(=O)(=O)CCC(F)(F)F)(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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